molecular formula C3H7NO B1195125 Oxazolidine CAS No. 504-76-7

Oxazolidine

Cat. No.: B1195125
CAS No.: 504-76-7
M. Wt: 73.09 g/mol
InChI Key: WYNCHZVNFNFDNH-UHFFFAOYSA-N
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Description

Oxazolidine is a five-membered heterocyclic compound containing one nitrogen atom and one oxygen atom in its ring structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry. This compound derivatives are known for their biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

Oxazolidine plays a significant role in biochemical reactions, particularly in the synthesis of chiral molecules. It interacts with various enzymes and proteins, facilitating stereoselective transformations. For instance, this compound derivatives are known to interact with amino acid residues in enzyme active sites, enhancing the catalytic efficiency of these enzymes. Additionally, this compound can form stable complexes with metal ions, which are crucial for enzymatic reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound is known to inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, this compound can activate other enzymes by stabilizing their active conformations. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of amino alcohols and aldehydes or ketones. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance enzymatic activity and improve metabolic efficiency. At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a slight increase in dosage leads to significant changes in biological activity. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound derivatives have been shown to inhibit certain dehydrogenases, affecting the production of metabolic intermediates. These interactions highlight the importance of this compound in regulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific compartments. The distribution of this compound is influenced by its chemical properties, such as solubility and stability. Studies have shown that this compound can accumulate in certain tissues, where it exerts its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound derivatives with specific functional groups can be targeted to the mitochondria or the nucleus, where they interact with mitochondrial enzymes or nuclear receptors. These interactions are essential for the compound’s biochemical activity and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazolidines are traditionally synthesized by the condensation of 2-aminoalcohols with aldehydes or ketones. This reaction typically involves heating the reactants in the presence of an acid catalyst. The reaction can be represented as follows:

R-CHO + H2N-CH2CH2OHOxazolidine + H2O\text{R-CHO + H}_2\text{N-CH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound + H}_2\text{O} R-CHO + H2​N-CH2​CH2​OH→this compound + H2​O

Industrial Production Methods: In industrial settings, oxazolidines are produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, to optimize the production of oxazolidines .

Types of Reactions:

    Oxidation: Oxazolidines can undergo oxidation reactions to form oxazolidinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of oxazolidines can lead to the formation of amino alcohols. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Oxazolidines can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atom in the ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Scientific Research Applications

Oxazolidines have a wide range of applications in scientific research:

Comparison with Similar Compounds

    Oxazoline: An unsaturated analogue of oxazolidine with one nitrogen and one oxygen atom in a five-membered ring. Oxazolines are used as ligands in asymmetric synthesis and as intermediates in organic synthesis.

    Oxazolidinone: A derivative of this compound with a carbonyl group. Oxazolidinones are known for their antibacterial properties and are used as antibiotics.

    Isthis compound: A structural isomer of this compound with the nitrogen and oxygen atoms bonded to adjacent carbon atoms. Isoxazolidines are used in the synthesis of natural products and pharmaceuticals.

Uniqueness of this compound: this compound is unique due to its stability and versatility in chemical reactions. It serves as a valuable intermediate in the synthesis of various compounds and exhibits a wide range of biological activities. Its ability to form stable complexes with metals makes it useful in coordination chemistry .

Properties

IUPAC Name

1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNCHZVNFNFDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198446
Record name Oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-76-7
Record name 1,3-Oxazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazolidine
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Record name OXAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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